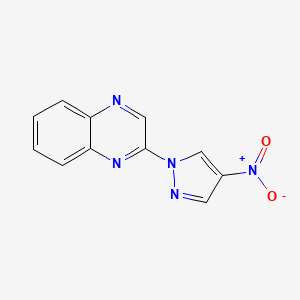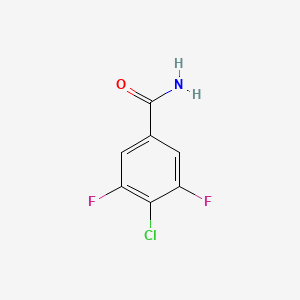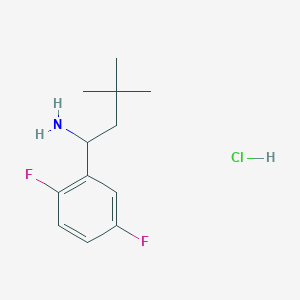
1-(2-Ethoxyethyl)cyclopentan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Ethoxyethyl)cyclopentan-1-amine hydrochloride is an organic compound with the molecular formula C9H20ClNO . It appears as a powder .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H19NO.ClH/c1-2-11-8-7-9(10)5-3-4-6-9;/h2-8,10H2,1H3;1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound has a molecular weight of 193.72 . It is a powder that is stored at room temperature .Relevant Papers The search results do not provide any peer-reviewed papers related to this compound .
Applications De Recherche Scientifique
Synthesis and Structural Studies
- 1-(2-Ethoxyethyl)cyclopentan-1-amine hydrochloride plays a role in the synthesis and structural analysis of complex organic compounds. A study demonstrated its use in the preparation of saturated or partially saturated cyclopentane-and cyclohexane[b]pyrrolo[1,2-a][3,1]benzoxazine isomers, with the steric structures of these compounds elucidated using NMR and X-ray measurements (Virág et al., 1998).
Kinetics and Mechanism Studies
- The compound has been used in studies exploring the kinetics and mechanism of hydrolysis in alkaline solutions. One example is the investigation of cyclopentolate hydrochloride's hydrolysis, providing insights into the degradation process and the influence of pH, buffers, and temperature (Roy, 1995).
Anticonvulsant Activity
- In pharmacological research, derivatives of this compound have been synthesized and studied for their anticonvulsant activity. This demonstrates its potential application in the development of new therapeutic agents (Arustamyan et al., 2019).
Catalytic and Chemical Reactions
- The compound has been utilized in studies focused on catalytic and chemical reactions. For instance, its role in the synthesis of various cyclopentane derivatives and their subsequent applications in different chemical reactions has been examined (Grob & Krasnobajew, 1964).
Cytotoxic Activity
- A series of derivatives based on this compound have been synthesized and shown to possess cytotoxic activity toward human cancer cell lines. This suggests its potential application in cancer research and therapy (Chen et al., 1994).
Chiral Synthesis and Stereochemistry
- The compound has been involved in the synthesis of chiral molecules, such as in the preparation of new C2-symmetric trans-1,2-bis(2-aminophenyl)cyclopentanes, which were synthesized in optically pure forms. This highlights its use in stereochemistry and the synthesis of enantiomerically pure compounds (Yang et al., 2000).
Propriétés
IUPAC Name |
1-(2-ethoxyethyl)cyclopentan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c1-2-11-8-7-9(10)5-3-4-6-9;/h2-8,10H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLHZNXSSYBFMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC1(CCCC1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-4-[(methylsulfanyl)methyl]thiophene-2-carboxylic acid](/img/structure/B1433023.png)

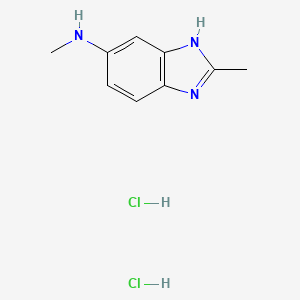
![4-[(4-Methoxyphenyl)methyl]azetidin-2-one](/img/structure/B1433029.png)
![Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine dihydrochloride](/img/structure/B1433031.png)
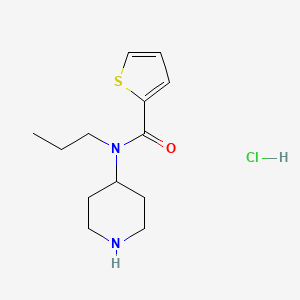
![1-[4-(Trifluoromethyl)phenyl]pent-4-en-1-amine](/img/structure/B1433036.png)
![4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutane]-7-ol](/img/structure/B1433037.png)
